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molecular formula C10H11Cl2NO2 B153132 tert-Butyl 2,6-Dichloroisonicotinate CAS No. 75308-46-2

tert-Butyl 2,6-Dichloroisonicotinate

Cat. No. B153132
M. Wt: 248.1 g/mol
InChI Key: PLRVIRHWKQKSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04203988

Procedure details

A solution of 2,6-dichloroisonicotinic acid (38.4 g, 0.20 mole) in thionyl chloride (60 ml.) and cyclohexane (100 ml) containing a few drops of dimethylformamide is heated at 80° for three hours. The solution is cooled and excess thionyl chloride and cyclohexane are removed in vacuo. The residue is dissolved in chloroform (40 ml.) and added dropwise to a solution of t-butanol (50 ml.) and N,N-dimethylaniline (40 ml.). The solution is heated at reflux for six hours, cooled, diluted with diethyl ether and washed successively with water, water containing 4 ml. of concentrated sulfuric acid, water, dilute sodium carbonate solution and dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the residue is crystallized from a minimum amount of methanol to give 24 g. of product, m.p. 79°-81°.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6]>S(Cl)(Cl)=O.C1CCCCC1.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6]

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 80° for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride and cyclohexane are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in chloroform (40 ml.)
ADDITION
Type
ADDITION
Details
added dropwise to a solution of t-butanol (50 ml.) and N,N-dimethylaniline (40 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
washed successively with water, water containing 4 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of concentrated sulfuric acid, water, dilute sodium carbonate solution and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from a minimum amount of methanol
CUSTOM
Type
CUSTOM
Details
to give 24 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)OC(C)(C)C)C=C(N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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